8-Gingerol

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Insist on 8-Gingerol—not generic gingerol mixtures. Its C12 side chain confers unique pharmacology: selective CD25/CD69 & IL-2 suppression in T-cells (activity absent in 6-gingerol), intermediate hepatic clearance (CLint 7.79 µL min⁻¹ mg⁻¹ in human microsomes), and validated efficacy in DSS-colitis and breast cancer models (MDA-MB-231 IC50 22.06 µM). Substituting analogs introduces uncontrolled experimental variability and compromises reproducibility. Secure characterized, high-purity material for pathway-specific research.

Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
CAS No. 23513-08-8
Cat. No. B1664213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Gingerol
CAS23513-08-8
Synonyms8-Gingerol
Molecular FormulaC19H30O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1
InChIKeyBCIWKKMTBRYQJU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Gingerol (CAS 23513-08-8) Pharmacological Profile and Research Applications


8-Gingerol (CAS 23513-08-8) is a naturally occurring phenolic compound classified as a gingerol, primarily isolated from the fresh rhizomes of Zingiber officinale (ginger) [1]. It is a key pungent component of ginger, alongside its structural analogs [6]-gingerol and [10]-gingerol, which differ solely in the length of their unbranched alkyl side chains [2]. 8-Gingerol demonstrates oral bioactivity and has been identified as an activator of the transient receptor potential vanilloid 1 (TRPV1) channel, exhibiting an EC50 value of 5.0 µM in vitro . Additionally, 8-gingerol has been shown to inhibit cyclooxygenase-2 (COX-2) and the growth of Helicobacter pylori in vitro, highlighting its potential in modulating inflammatory and microbial pathways [3].

Why 8-Gingerol Cannot Be Assumed Equivalent to Other Gingerols in Research and Development


Generic substitution with other gingerol analogs, such as [6]-gingerol or [10]-gingerol, is scientifically unsound due to well-documented structure-activity relationships (SAR) where the length of the unbranched alkyl side chain dictates distinct pharmacological potencies and metabolic fates. Specifically, the C12 side chain of 8-gingerol confers a unique intermediate profile compared to the shorter C10 chain of [6]-gingerol and the longer C14 chain of [10]-gingerol. This structural variation translates into significant, quantifiable differences in critical parameters including antioxidant potency against specific radical species [1], efficacy in suppressing T lymphocyte activation markers [2], and the rate of Phase I metabolic clearance in human liver microsomes [3]. Therefore, relying on a generic mixture or a more commonly available analog like [6]-gingerol will introduce uncontrolled experimental variability and fails to replicate the specific, quantifiable biological effects that differentiate 8-gingerol as a unique research tool and potential therapeutic candidate.

Quantitative Differentiation Evidence for 8-Gingerol (CAS 23513-08-8) Versus Primary Analogs


8-Gingerol Exhibits Superior Antioxidant Potency for Superoxide and Hydroxyl Radicals Compared to 6-Gingerol

In a direct head-to-head comparison of four major ginger phenolics, 8-gingerol demonstrated significantly higher antioxidant potency than 6-gingerol in scavenging specific free radicals. For the superoxide radical, 8-gingerol (IC50: 2.5 μM) was 1.62-fold more potent than 6-gingerol (IC50: 4.05 μM). For the hydroxyl radical, 8-gingerol (IC50: 1.97 μM) was 2.35-fold more potent than 6-gingerol (IC50: 4.62 μM). This pattern is consistent with the established structure-activity relationship showing that increased alkyl side chain length correlates with enhanced radical scavenging activity among gingerols [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

8-Gingerol Inhibits Key T Lymphocyte Activation Markers, a Distinct Immunosuppressive Feature Absent in 6-Gingerol

A comparative study on murine T lymphocytes revealed that 8-gingerol and 10-gingerol uniquely inhibit the expression of the activation markers CD25 and CD69, as well as the synthesis of interleukin-2 (IL-2). In stark contrast, 6-gingerol did not affect the expression of CD25 or CD69, nor did it inhibit IL-2 synthesis. This indicates a qualitative functional divergence where the longer side chains of 8- and 10-gingerol confer the ability to suppress T cell activation and IL-2 receptor signaling, a mechanism absent in the shorter-chain analog 6-gingerol [1].

Immunology T Lymphocyte Inflammation

8-Gingerol Demonstrates an Intermediate Phase I Metabolic Clearance Rate in Human Liver Microsomes, Distinguishing It from 6-Gingerol and 10-Gingerol

A 2023 study characterizing the cytochrome P450 (CYP) metabolism of gingerols in pooled human liver microsomes (HLM) revealed a clear correlation between alkyl side chain length and intrinsic clearance (CLint). 8-Gingerol exhibited an intermediate CLint of 7.79 μL min⁻¹ mg⁻¹, which is approximately 5.5-fold higher than 6-gingerol (1.41 μL min⁻¹ mg⁻¹) but 1.8-fold lower than 10-gingerol (14.11 μL min⁻¹ mg⁻¹). This data indicates that the hydrogenation metabolism of gingerols by HLM becomes more efficient with increasing carbon chain length, placing 8-gingerol in a distinct intermediate metabolic stability category [1].

Pharmacokinetics Drug Metabolism Cytochrome P450

8-Gingerol Demonstrates Comparable In Vivo Efficacy to 6-Gingerol and 10-Gingerol in a Colitis Model, Validating Its Therapeutic Potential

In a rat model of dextran sulfate sodium (DSS)-induced acute ulcerative colitis, 8-gingerol administered intraperitoneally at 30 mg/kg/day demonstrated strong and relatively equal efficacy to 6-gingerol and 10-gingerol. All three gingerols significantly attenuated colitic symptoms, elevated superoxide dismutase activity, decreased malondialdehyde levels and myeloperoxidase activity in colon tissue, and reduced serum levels of TNF-α and IL-1β [1]. This confirms that despite differential in vitro potencies, 8-gingerol achieves robust in vivo therapeutic effects on par with its class members, providing a validated basis for its selection in animal studies.

Inflammatory Bowel Disease Colitis In Vivo Efficacy

8-Gingerol and Its Analogs Circulate Primarily as Glucuronide Conjugates in Humans, with Undetectable Free Parent Compound

A human clinical trial demonstrated that after a single oral dose of a ginger extract, no participant had detectable levels of free (unconjugated) 6-gingerol, 8-gingerol, 10-gingerol, or 6-shogaol in their plasma. Instead, these compounds were detected exclusively as glucuronide and, to a lesser extent, sulfate conjugates. For the 2.0 g dose, the estimated Cmax for 8-gingerol glucuronide was 0.23 ± 0.16 µg/mL, with an AUC of 18.1 ± 20.3 µg·hr/mL and a tmax of 73.1 ± 29.4 minutes [1]. This class-level pharmacokinetic finding is critical for interpreting in vitro data and highlights that the conjugated metabolites are the primary circulating species, a common feature among all tested gingerols and shogaol.

Clinical Pharmacokinetics Bioavailability Metabolism

8-Gingerol Exhibits Significant Antiproliferative Activity Against Breast Cancer Cell Lines

In a study investigating the molecular mechanisms of 8-gingerol, it demonstrated a clear, dose-dependent inhibition of proliferation in two human breast cancer cell lines. After 72 hours of treatment, the half-maximal inhibitory concentration (IC50) was 22.06 ± 2.93 μmol/L in MDA-MB-231 cells and 35.77 ± 5.96 μmol/L in MCF-7 cells [1]. While not a direct comparator study against other gingerols, this data provides essential baseline potency values for researchers using these specific cancer models and supports the compound's utility in oncology research.

Oncology Breast Cancer Cytotoxicity

High-Impact Research Applications for 8-Gingerol Based on Quantitative Differentiation


Mechanistic Immunology Studies Requiring Differential T-Cell Modulation

8-Gingerol is uniquely suited for in vitro studies of T lymphocyte activation and IL-2 receptor signaling. Its demonstrated ability to inhibit CD25/CD69 expression and IL-2 synthesis—an activity absent in 6-gingerol [1]—makes it an essential tool for dissecting pathways in chronic inflammatory and autoimmune disease models where T-cell suppression is desired without affecting IL-4 (Th2) responses. Substituting 6-gingerol would not replicate these effects, compromising experimental validity.

ADME and Pharmacokinetic Investigations Profiling Gingerol Metabolic Stability

For preclinical ADME studies, 8-gingerol serves as a critical intermediate comparator with an intrinsic clearance (CLint) of 7.79 μL min⁻¹ mg⁻¹ in human liver microsomes, situated between 6-gingerol (1.41 μL min⁻¹ mg⁻¹) and 10-gingerol (14.11 μL min⁻¹ mg⁻¹) [2]. This distinct metabolic profile allows researchers to investigate structure-activity relationships in CYP-mediated clearance and is indispensable for building comprehensive pharmacokinetic models of ginger phytochemicals.

In Vivo Models of Inflammatory Bowel Disease (IBD) and Oxidative Stress

8-Gingerol is a validated and effective choice for in vivo research on ulcerative colitis, having demonstrated therapeutic efficacy comparable to 6-gingerol and 10-gingerol in a rat DSS-colitis model, significantly improving disease activity indices and reducing oxidative stress markers [3]. Given its superior in vitro antioxidant potency over 6-gingerol [4], 8-gingerol is particularly well-justified for studies focused on the oxidative stress component of IBD pathology.

Breast Cancer Cell Proliferation and Mechanism-of-Action Studies

8-Gingerol is an appropriate selection for oncology research involving human breast cancer cell lines, with established IC50 values of 22.06 μM (MDA-MB-231) and 35.77 μM (MCF-7) after 72-hour exposure [5]. This quantitative activity data provides a robust foundation for studies aiming to elucidate the compound's mechanism of action or for use as a reference standard in the screening of novel gingerol derivatives against these specific breast cancer models.

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